molecular formula C18H17ClN2O3 B11575794 3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole

3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B11575794
M. Wt: 344.8 g/mol
InChI Key: FJCXAZJDISASOJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features two aromatic rings, one of which is substituted with a chlorine atom and the other with two ethoxy groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 4-chlorobenzohydrazide with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

    Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

3-(4-Chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the ethoxy groups, resulting in different chemical and biological properties.

    3-(4-Methylphenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole:

    3-(4-Nitrophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole: Introduction of a nitro group can enhance its biological activity but may also increase toxicity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for

Properties

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-(3,4-diethoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H17ClN2O3/c1-3-22-15-10-7-13(11-16(15)23-4-2)18-20-17(21-24-18)12-5-8-14(19)9-6-12/h5-11H,3-4H2,1-2H3

InChI Key

FJCXAZJDISASOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)Cl)OCC

Origin of Product

United States

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